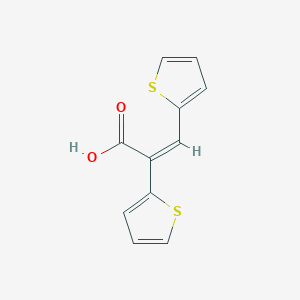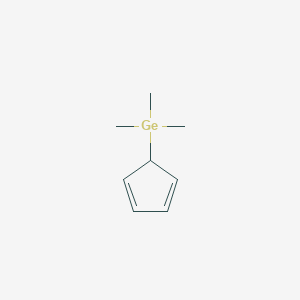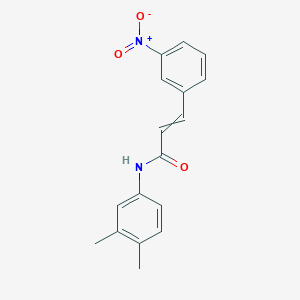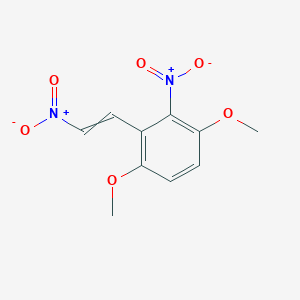
2,3-Di-thiophen-2-yl-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Di-thiophen-2-yl-acrylic acid is a compound with the molecular formula C11H8O2S2 and a molecular weight of 236.31 g/mol . This compound features two thiophene rings attached to an acrylic acid moiety, making it a member of the thiophene derivative family. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-thiophen-2-yl-acrylic acid typically involves the condensation of thiophene derivatives with acrylic acid or its derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 2,3-Di-thiophen-2-yl-acrylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
2,3-Di-thiophen-2-yl-acrylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3-Di-thiophen-2-yl-acrylic acid and its derivatives often involves interactions with biological targets such as enzymes or receptors. For example, thiophene derivatives can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s ability to undergo electrophilic substitution allows it to interact with various molecular targets, leading to diverse biological effects .
類似化合物との比較
Thiophene: The simplest member of the thiophene family, used as a building block in organic synthesis.
Thienothiophene: An annulated ring of two thiophene rings, known for its applications in optoelectronics and pharmaceuticals.
2,3-Diphenylquinoxaline: A compound with similar electronic properties, used in organic photovoltaics and semiconductors.
Uniqueness: 2,3-Di-thiophen-2-yl-acrylic acid stands out due to its unique combination of two thiophene rings and an acrylic acid moiety. This structure imparts distinct electronic and chemical properties, making it valuable in various applications, from medicinal chemistry to materials science .
特性
分子式 |
C11H8O2S2 |
|---|---|
分子量 |
236.3 g/mol |
IUPAC名 |
(E)-2,3-dithiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C11H8O2S2/c12-11(13)9(10-4-2-6-15-10)7-8-3-1-5-14-8/h1-7H,(H,12,13)/b9-7- |
InChIキー |
CWLNDKQJHPKCEM-CLFYSBASSA-N |
異性体SMILES |
C1=CSC(=C1)/C=C(/C2=CC=CS2)\C(=O)O |
正規SMILES |
C1=CSC(=C1)C=C(C2=CC=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline](/img/structure/B11726306.png)


![4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B11726332.png)

![2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726341.png)
![2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11726342.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)

![2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11726353.png)



